molecular formula C6H4F3NO2 B13548891 1-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

1-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B13548891
M. Wt: 179.10 g/mol
InChI Key: WROJQARCFBVCPN-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, with a carboxylic acid functional group at the 3-position

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

1-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

    Trifluoromethylbenzene: Similar in having a trifluoromethyl group but lacks the pyrrole ring.

    Trifluoromethylpyridine: Contains a trifluoromethyl group attached to a pyridine ring.

    Trifluoromethylphenol: Features a trifluoromethyl group on a phenol ring.

Uniqueness: 1-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid is unique due to the combination of the trifluoromethyl group and the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing molecules with specific biological activities and chemical reactivity .

Biological Activity

1-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has attracted attention due to its potential biological activities. This compound's unique trifluoromethyl group may enhance its interactions with biological targets, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H4F3N1O2
  • Molecular Weight : 179.10 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. The following sections detail significant findings from various studies.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of pyrrole derivatives, including this compound.

Case Study: Antimicrobial Efficacy

A study synthesized various pyrrole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with the trifluoromethyl group exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Trifluoromethyl Pyrrole12.56.25
Control (Tetracycline)2.02.0

These findings suggest that the trifluoromethyl group contributes to increased potency against specific bacterial strains .

The mechanism through which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Disruption of Biofilm Formation : Studies have shown that similar compounds can disrupt biofilm formation in pathogens like Pseudomonas aeruginosa, suggesting a potential application in treating chronic infections .
  • Quorum Sensing Inhibition : The compound has been implicated in inhibiting quorum sensing pathways, which are critical for bacterial communication and virulence factor production .

Anticancer Activity

Recent research has also explored the anticancer properties of pyrrole derivatives, including this compound.

Case Study: Cytotoxic Effects on Cancer Cells

A study investigated the effects of pyrrole derivatives on various cancer cell lines, revealing significant cytotoxicity at certain concentrations.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)15

The study indicated that treatment with these compounds led to increased apoptosis and cell cycle arrest in the S phase, highlighting their potential as therapeutic agents in cancer treatment .

Properties

Molecular Formula

C6H4F3NO2

Molecular Weight

179.10 g/mol

IUPAC Name

1-(trifluoromethyl)pyrrole-3-carboxylic acid

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)10-2-1-4(3-10)5(11)12/h1-3H,(H,11,12)

InChI Key

WROJQARCFBVCPN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1C(=O)O)C(F)(F)F

Origin of Product

United States

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